4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione
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Overview
Description
4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable aldehyde, the intermediate products undergo cyclization and subsequent functional group modifications to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to ensure efficient reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors might be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another nitrogen-containing heterocycle with distinct properties.
Quinoxaline: Known for its antimicrobial and anticancer activities.
Uniqueness: 4-Methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione stands out due to its specific substitution pattern and the resulting unique biological activities
Properties
CAS No. |
824405-28-9 |
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Molecular Formula |
C19H12N2O3 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
4-methoxy-9-phenylpyrido[2,3-g]quinoline-5,10-dione |
InChI |
InChI=1S/C19H12N2O3/c1-24-13-8-10-21-17-15(13)19(23)16-14(18(17)22)12(7-9-20-16)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
VXBNMYUGORVUOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NC=C1)C(=O)C3=C(C=CN=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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